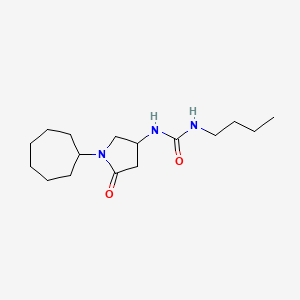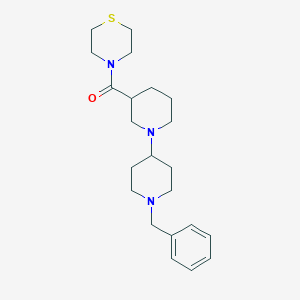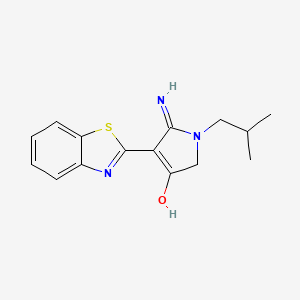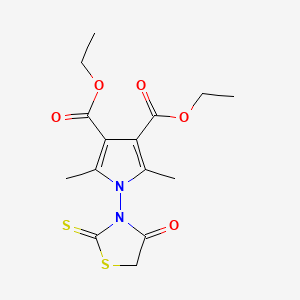
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. BU224 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in the regulation of various physiological processes such as pain perception, mood, and reward. N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea binds to the NOP receptor and inhibits its activation by the endogenous ligand nociceptin/orphanin FQ peptide. This results in the modulation of various neurotransmitters and physiological processes that are regulated by the NOP receptor.
Biochemical and Physiological Effects
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and addiction. N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has been shown to have anti-inflammatory effects and can modulate the immune response in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea is a selective antagonist of the NOP receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of the NOP receptor. N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has been shown to have high affinity and selectivity for the NOP receptor, which makes it a valuable tool for studying the role of the NOP receptor in various physiological processes. However, N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research could focus on the development of more potent and selective NOP receptor antagonists that can be used as therapeutic agents for the treatment of depression, anxiety, and addiction. In addition, future studies could investigate the role of the NOP receptor in other physiological processes such as pain perception, immune response, and inflammation.
Métodos De Síntesis
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea can be synthesized using a multistep process that involves the reaction of 1-cycloheptyl-3-pyrrolidinone with butyl isocyanate followed by the reaction with 1,6-diaminohexane. The final product is purified using chromatography and recrystallization. The synthesis of N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Studies have shown that N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and addiction. N-butyl-N'-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)urea has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
1-butyl-3-(1-cycloheptyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-10-17-16(21)18-13-11-15(20)19(12-13)14-8-6-4-5-7-9-14/h13-14H,2-12H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHESAONAJQOYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1CC(=O)N(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007844.png)

![1-(dimethylamino)-3-[4-methoxy-2-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6007859.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6007860.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B6007865.png)
![methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6007889.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6007897.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6007904.png)
![3-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6007912.png)
![1,14-dipropyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B6007915.png)
![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6007930.png)


![N-ethyl-N-methyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6007954.png)